molecular formula C23H24N4O2 B11485649 N-(2-{[4-(diethylamino)phenyl]carbamoyl}phenyl)pyridine-3-carboxamide

N-(2-{[4-(diethylamino)phenyl]carbamoyl}phenyl)pyridine-3-carboxamide

Cat. No.: B11485649
M. Wt: 388.5 g/mol
InChI Key: QREVTWKDUCVEAL-UHFFFAOYSA-N
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Description

N-(2-{[4-(diethylamino)phenyl]carbamoyl}phenyl)pyridine-3-carboxamide: is a complex organic compound that features a pyridine ring, a phenyl ring, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(diethylamino)phenyl]carbamoyl}phenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the pyridine ring is functionalized to introduce the carboxamide group.

    Introduction of the Phenyl Ring: The phenyl ring is then attached to the pyridine ring through a coupling reaction.

    Addition of the Diethylamino Group: The diethylamino group is introduced via a substitution reaction, often using diethylamine as a reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(diethylamino)phenyl]carbamoyl}phenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-{[4-(diethylamino)phenyl]carbamoyl}phenyl)pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound is studied for its potential as a pharmaceutical agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in treating diseases due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-{[4-(diethylamino)phenyl]carbamoyl}phenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The diethylamino group may facilitate binding to proteins or enzymes, while the pyridine and phenyl rings provide structural stability and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[4-(dimethylamino)phenyl]carbamoyl}phenyl)pyridine-3-carboxamide
  • N-(2-{[4-(diethylamino)phenyl]carbamoyl}phenyl)benzamide

Uniqueness

N-(2-{[4-(diethylamino)phenyl]carbamoyl}phenyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group, in particular, differentiates it from similar compounds and may enhance its binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[2-[[4-(diethylamino)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C23H24N4O2/c1-3-27(4-2)19-13-11-18(12-14-19)25-23(29)20-9-5-6-10-21(20)26-22(28)17-8-7-15-24-16-17/h5-16H,3-4H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

QREVTWKDUCVEAL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CN=CC=C3

Origin of Product

United States

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